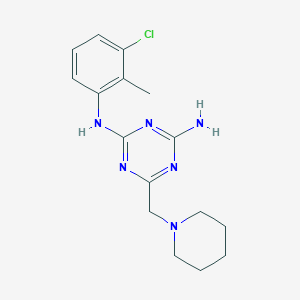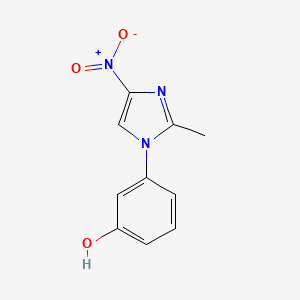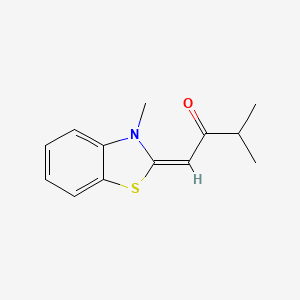![molecular formula C11H10N4S B5648637 5,8-dimethyl-2H,3H,5H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B5648637.png)
5,8-dimethyl-2H,3H,5H-[1,2,4]triazino[5,6-b]indole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dimethyl-2H,3H,5H-[1,2,4]triazino[5,6-b]indole-3-thione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by a fused triazine and indole ring system, which imparts distinct chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of 5,8-dimethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione is ferrous ions . Iron is an indispensable trace element for virtually all living organisms and is involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .
Mode of Action
The binding of this compound to ferrous ions leads to a decrease in the cytotoxicity on A549 cells with the increase of ferrous ions concentrations .
Biochemical Pathways
The compound affects the iron metabolism pathway in the body. Decreasing intracellular iron ion level can significantly inhibit cancer cell proliferation . Therefore, iron ion depletion has emerged as a potential therapeutic strategy for the treatment of cancers .
Result of Action
The compound has shown strong antiproliferative activity in vitro against A549, MCF-7, Hela, and HepG-2 . It has been observed to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . The induction of apoptosis by this compound in A549 cells might be at least via the mitochondria pathway .
Action Environment
The presence and concentration of ferrous ions in the environment would likely play a significant role, as the compound selectively binds to these ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dimethyl-2H,3H,5H-[1,2,4]triazino[5,6-b]indole-3-thione typically involves the condensation of appropriate starting materials under specific conditions. One common method includes the reaction of 5,8-dimethylindole with thiosemicarbazide in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethyl-2H,3H,5H-[1,2,4]triazino[5,6-b]indole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding thiol or amine derivatives.
Scientific Research Applications
5,8-Dimethyl-2H,3H,5H-[1,2,4]triazino[5,6-b]indole-3-thione has been explored for various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It exhibits potential biological activities, such as anticancer, antimicrobial, and antiviral properties, making it a candidate for drug development.
Medicine: The compound’s ability to interact with biological targets suggests its use in therapeutic applications, particularly in cancer treatment.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and dyes.
Comparison with Similar Compounds
Similar Compounds
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Indolo[2,3-b]quinoxalines: These compounds also feature a fused indole ring system and exhibit comparable biological activities, such as DNA intercalation and cytotoxicity.
Uniqueness
5,8-Dimethyl-2H,3H,5H-[1,2,4]triazino[5,6-b]indole-3-thione is unique due to its specific substitution pattern and the presence of a thione group. This structural feature contributes to its distinct reactivity and potential for selective biological interactions, setting it apart from other related compounds .
Properties
IUPAC Name |
5,8-dimethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-6-3-4-8-7(5-6)9-10(15(8)2)12-11(16)14-13-9/h3-5H,1-2H3,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUJZZKRFHPNOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC(=S)NN=C23)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-ethyl-5-oxo-N-[2-(2-phenoxyphenyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5648565.png)
![[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone](/img/structure/B5648566.png)
![[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-[2-(hydroxymethyl)-3H-benzimidazol-5-yl]methanone](/img/structure/B5648569.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-N-methyl-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B5648581.png)
![6-[2-(2,6-dimethoxyphenoxy)ethyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5648591.png)

![[(4,6-dimethyl-2-quinazolinyl)thio]acetic acid](/img/structure/B5648603.png)
![(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE](/img/structure/B5648608.png)
![4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl acetate](/img/structure/B5648613.png)

![[(3R,4S)-3-amino-4-(2-hydroxyethyl)pyrrolidin-1-yl]-(3,5-dichloro-4-methylphenyl)methanone](/img/structure/B5648623.png)

![6-[3-isopropyl-5-(2H-1,2,3-triazol-2-ylmethyl)-1H-1,2,4-triazol-1-yl]-2-methyl-1,3-benzothiazole](/img/structure/B5648652.png)
![2-propyl-N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5648659.png)
